molecular formula C28H32N2O6 B266564 4-cinnamoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-cinnamoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266564
M. Wt: 492.6 g/mol
InChI Key: ATZVKFSGZZVQBS-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cinnamoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one, also known as CDM-1, is a synthetic compound that has been studied for its potential applications in cancer treatment.

Mechanism of Action

The mechanism of action of 4-cinnamoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that it inhibits the activity of tubulin, a protein involved in cell division. This disruption of tubulin activity may contribute to the anti-cancer properties of 4-cinnamoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one.
Biochemical and Physiological Effects:
4-cinnamoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to have low toxicity in normal cells, indicating its potential as a cancer treatment with minimal side effects. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of 4-cinnamoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to selectively target cancer cells while sparing normal cells. However, its low solubility in water can make it difficult to work with in some experiments.

Future Directions

Future research on 4-cinnamoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one could focus on improving its solubility and bioavailability, as well as exploring its potential in combination with other cancer treatments. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in cancer treatment.

Synthesis Methods

4-cinnamoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is synthesized through a multi-step process involving the reaction of cinnamaldehyde with 2,5-dimethoxybenzaldehyde, followed by the addition of 3-(4-morpholinyl)propylamine and 1,3-cyclohexanedione. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

4-cinnamoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential anti-cancer properties. In vitro studies have shown that 4-cinnamoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

4-cinnamoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C28H32N2O6

Molecular Weight

492.6 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one

InChI

InChI=1S/C28H32N2O6/c1-34-21-10-12-24(35-2)22(19-21)26-25(23(31)11-9-20-7-4-3-5-8-20)27(32)28(33)30(26)14-6-13-29-15-17-36-18-16-29/h3-5,7-12,19,26,32H,6,13-18H2,1-2H3/b11-9+

InChI Key

ATZVKFSGZZVQBS-PKNBQFBNSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)/C=C/C4=CC=CC=C4

SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C=CC4=CC=CC=C4

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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